5-(Morpholin-4-yl)pentan-1-ol
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Description
5-(Morpholin-4-yl)pentan-1-ol is a chemical compound with the molecular formula C9H19NO2 . It has a molecular weight of 173.253 dalton . This compound is a subclass of chemical entities .
Synthesis Analysis
A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied . In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur . Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Molecular Structure Analysis
The molecular structure of 5-(Morpholin-4-yl)pentan-1-ol is represented by the SMILES string [H]OCCCCCN1CCOCC1 . The InChIKey for this compound is QXHSPHQXZGHRFK-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Novel Compounds
5-(Morpholin-4-yl)pentan-1-ol and related compounds have been explored in the synthesis of novel chemical entities. For instance, a study involved the synthesis of phosphocholine conjugates of hepatitis C NS5B inhibitors featuring a bicyclo[1.1.1]pentane to improve metabolic stability. These conjugates, arising from unexpected in vivo pathways, highlight the compound's utility in designing inhibitors with enhanced properties (Zhuo et al., 2016).
Catalytic Applications
In catalysis, 5-(Morpholin-4-yl)pentan-1-ol derivatives have been utilized to catalyze reactions under environmentally friendly conditions. A notable example is the use of morpholine to catalyze sequential aldol and Michael addition reactions in ionic liquids, offering a convenient and sustainable approach to synthesizing 1,3,5-triaryl-1,5-pentanediones (Lu et al., 2006).
Drug Design and Pharmacological Studies
Morpholin-4-yl derivatives have been integral in drug design and pharmacological studies. Compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride have shown promise as neurokinin-1 receptor antagonists with potential applications in treating emesis and depression (Harrison et al., 2001).
Antioxidant and Anticancer Agents
The synthesis of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines has demonstrated potential antioxidant and cytotoxic activities. These compounds, synthesized by coupling 1,5-dibromopentane with berberrubine and subsequent nucleophilic substitution, have shown promising results in DPPH and ABTS bioassays, as well as cytotoxicity against cervical cancer cell lines (Mistry et al., 2016).
Fluorescent Compounds and Photophysical Properties
Research has also delved into the synthesis of fluorescent compounds using morpholin-4-yl derivatives. One study reported the formation of 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles with significant yields, showcasing the compounds' marked fluorescent abilities and potential applications in material sciences (Odin et al., 2022).
Coordination Polymers and Supramolecular Chemistry
In the realm of coordination polymers and supramolecular chemistry, 5-(Morpholin-4-yl)pentan-1-ol derivatives have been employed to synthesize novel structures. For example, a Co coordination polymer based on a 1,10-phenanthroline derivative and pentane-1,5-dicarboxylate was synthesized, revealing interesting 1D, 2D, and 3D networks based on hydrogen bonding interactions (Ji, 2012).
properties
IUPAC Name |
5-morpholin-4-ylpentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHSPHQXZGHRFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582626 |
Source
|
Record name | 5-(Morpholin-4-yl)pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholin-4-yl)pentan-1-ol | |
CAS RN |
4344-62-1 |
Source
|
Record name | 5-(Morpholin-4-yl)pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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